molecular formula C15H16ClFN4O B2933705 2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide CAS No. 1797657-53-4

2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide

Cat. No.: B2933705
CAS No.: 1797657-53-4
M. Wt: 322.77
InChI Key: QDVKRYWFQSKSHX-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a dimethylamino group, a methylpyrimidinyl group, and a fluorobenzamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Chlorination: The chloro group is introduced through chlorination reactions, typically using reagents like thionyl chloride or phosphorus pentachloride.

    Fluorobenzamide Formation: The final step involves the formation of the fluorobenzamide group through an amide coupling reaction, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Dimethylamine in anhydrous conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylethylamine hydrochloride
  • 2-dimethylaminoethyl chloride hydrochloride
  • N-(2-chloroethyl)dimethylamine hydrochloride

Uniqueness

Compared to similar compounds, 2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN4O/c1-9-7-10(20-15(19-9)21(2)3)8-18-14(22)13-11(16)5-4-6-12(13)17/h4-7H,8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVKRYWFQSKSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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